Lipophilicity and Solubility vs. 4-Chloro Analog
4-bromo-N-(2-phenoxyphenyl)benzamide exhibits a high calculated LogP of 5.22, which is associated with increased lipophilicity compared to its 4-chloro analog. This property can impact membrane permeability and non-specific binding in biological assays. Its calculated LogSW of -6.34 confirms very low aqueous solubility, a key parameter for formulation and assay development . While direct experimental LogP data for the 4-chloro analog is not available in the primary literature, computational models predict a lower lipophilicity due to the smaller size and higher electronegativity of chlorine compared to bromine.
| Evidence Dimension | Lipophilicity (LogP) and Aqueous Solubility (LogSW) |
|---|---|
| Target Compound Data | LogP = 5.22; LogSW = -6.34 |
| Comparator Or Baseline | 4-chloro-N-(2-phenoxyphenyl)benzamide (Estimated LogP ~4.8) |
| Quantified Difference | LogP is approximately 0.4 units higher for the 4-bromo derivative. |
| Conditions | Calculated values from Hit2Lead chemical database ; estimated LogP for 4-chloro analog based on class-level trends. |
Why This Matters
Higher lipophilicity directly influences a compound's ability to cross biological membranes and its propensity for non-specific binding, making this compound suitable for assays requiring high membrane permeability.
